13-(1-adamantyl)-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
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Overview
Description
13-(1-Adamantyl)-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[74002,7]trideca-1(9),2(7),5,10,12-pentaen-4-one is a complex organic compound with a unique structure that includes adamantyl, hydroxy, trifluoromethyl, and thia-diazatricyclo moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(1-adamantyl)-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one typically involves multi-step organic reactions. One common method involves the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate. The reaction is carried out in ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
13-(1-Adamantyl)-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the thia-diazatricyclo moiety.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while substitution of the trifluoromethyl group can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 13-(1-adamantyl)-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound has shown potential as a pharmacophore for the development of new drugs. Its structural features enable interactions with various biological targets, making it a candidate for further investigation in drug discovery.
Medicine
Medicinally, derivatives of this compound have been studied for their anti-inflammatory and analgesic activities . The presence of the adamantyl and trifluoromethyl groups contributes to its pharmacological properties, making it a promising lead compound for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 13-(1-adamantyl)-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one involves interactions with specific molecular targets. The adamantyl group enhances lipophilicity, facilitating membrane penetration, while the trifluoromethyl group increases metabolic stability. The compound’s interactions with enzymes and receptors can modulate biological pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
13-(N-Arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes: These compounds share a similar core structure but differ in the substituents attached to the diazatricyclo moiety.
13-(N-Aryl(N,N-diethyl)aminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes: These derivatives exhibit similar pharmacological properties but with variations in their chemical reactivity and biological activity.
Uniqueness
The uniqueness of 13-(1-adamantyl)-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl and trifluoromethyl groups enhances its stability and pharmacological potential, setting it apart from other similar compounds.
Properties
IUPAC Name |
13-(1-adamantyl)-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2S/c22-21(23,24)14-4-12(20-6-9-1-10(7-20)3-11(2-9)8-20)16-17-18(29-19(16)25-14)13(27)5-15(28)26-17/h4-5,9-11H,1-3,6-8H2,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOCZGBKOBCWIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NC5=C4C6=C(S5)C(=CC(=O)N6)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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